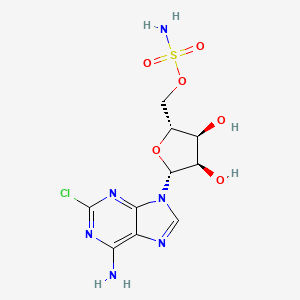
Balsalazide disodique
Vue d'ensemble
Description
Balsalazide disodium dihydrate is an anti-inflammatory drug primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitisThis targeted delivery allows the active agent to act directly on the inflamed areas of the colon, making it more effective than other treatments that release the active ingredient earlier in the digestive tract .
Applications De Recherche Scientifique
Balsalazide disodium dihydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of azo bond cleavage and oxidation reactions.
Biology: Investigated for its effects on cellular pathways and gene expression in inflammatory conditions.
Medicine: Primarily used in the treatment of ulcerative colitis and other inflammatory bowel diseases.
Industry: Employed in the formulation of pharmaceutical products for targeted drug delivery in the colon.
Mécanisme D'action
Balsalazide disodium dihydrate is a prodrug that is enzymatically cleaved in the colon to release mesalazine (5-aminosalicylic acid). Mesalazine exerts its anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It also modulates the immune response by affecting cytokine production and reducing oxidative stress .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Balsalazide Disodium is a prodrug that has little or no pharmacologic activity until it is enzymatically cleaved in the colon to produce mesalamine (5-aminosalicylic acid), an anti-inflammatory drug indicated for the treatment of mildly to moderately active ulcerative colitis . It is delivered intact to the colon where it is cleaved by bacterial azoreduction to release equimolar quantities of mesalamine, which is the therapeutically active portion of the molecule, and the inert 4-aminobenzoyl- (beta)-alanine .
Cellular Effects
Balsalazide Disodium works by decreasing swelling in the colon, thereby reducing symptoms of ulcerative colitis such as diarrhea, rectal bleeding, and stomach pain .
Molecular Mechanism
The molecular mechanism of Balsalazide Disodium involves the delivery of mesalamine to the large intestine to act directly on ulcerative colitis .
Temporal Effects in Laboratory Settings
In a clinical trial, high dose Balsalazide Disodium (3.0 g twice daily) was superior in maintaining remission in patients with ulcerative colitis compared with a low dose (1.5 g twice daily) or a standard dose of mesalamine (0.5 g three times daily). All three treatments were safe and well tolerated .
Dosage Effects in Animal Models
In animal reproduction studies, there were no adverse developmental effects observed after oral administration of Balsalazide Disodium in pregnant rats and rabbits during organogenesis at doses .
Metabolic Pathways
Balsalazide Disodium is metabolized by bacterial azoreduction in the colon to produce 5-aminosalicylic acid (mesalamine, active), 4-aminobenzoyl-β-alanine (inert), and their metabolites .
Transport and Distribution
Balsalazide Disodium is delivered intact to the colon where it is cleaved by bacterial azoreduction to release equimolar quantities of mesalamine, which is the therapeutically active portion of the molecule, and the inert 4-aminobenzoyl- (beta)-alanine .
Subcellular Localization
Balsalazide Disodium works inside the bowels to reduce the inflammation and other symptoms of the disease . It is usually administered as the disodium salt .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of balsalazide disodium dihydrate involves several key steps:
Acylation Reaction: The starting material, 4-aminobenzoic acid, is acylated with glycine to form 4-amino hippuric acid.
Catalytic Hydrogenation: The 4-amino hippuric acid is then subjected to catalytic hydrogenation to produce the corresponding amine.
Diazotization Reaction: The amine is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with salicylic acid to produce balsalazide
Industrial Production Methods
In industrial settings, the synthesis of balsalazide disodium dihydrate is optimized for efficiency and yield. Microwave-assisted synthesis has been employed to shorten reaction times and improve yields. This method involves N-acylation, hydrogenation reduction, diazotization, and coupling reactions, followed by salt formation .
Analyse Des Réactions Chimiques
Types of Reactions
Balsalazide disodium dihydrate undergoes several types of chemical reactions:
Oxidation: Balsalazide can be oxidized using reagents such as chloramine-T and bromamine-T in acidic conditions.
Reduction: The compound can be reduced to its amine form using catalytic hydrogenation.
Substitution: The diazonium intermediate can undergo substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Chloramine-T, bromamine-T, acidic medium (HClO4), temperature around 303 K.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Oxidation: 2-hydroxy-5-nitroso-benzoic acid, 3-(4-nitroso-benzoylamino)-propionic acid.
Reduction: Corresponding amine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mesalazine (5-aminosalicylic acid): The active metabolite of balsalazide, used directly in the treatment of inflammatory bowel diseases.
Sulfasalazine: Another prodrug that releases mesalazine in the colon but has a different carrier molecule.
Olsalazine: A dimer of mesalazine that is also used to treat ulcerative colitis.
Uniqueness
Balsalazide disodium dihydrate is unique in its ability to deliver mesalazine specifically to the colon, bypassing the small intestine. This targeted delivery reduces systemic side effects and increases the efficacy of the treatment in the inflamed areas of the colon .
Propriétés
IUPAC Name |
disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6.2Na.2H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;;2*1H2/q;2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCNKOBSQURQOZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3Na2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150399-21-6 | |
| Record name | Balsalazide disodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150399216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BALSALAZIDE DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XL6BJI034 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



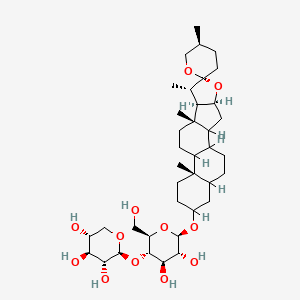
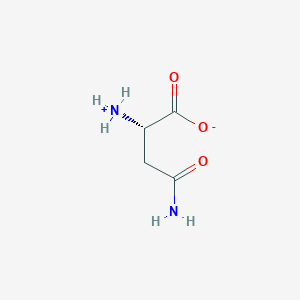
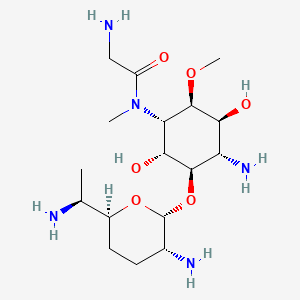

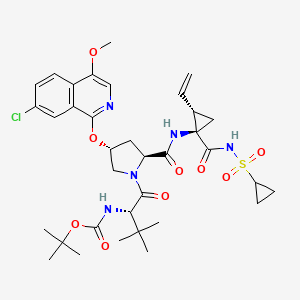


![N-[(1e)-1-Bromo-1-(2-Methoxyphenyl)-3-Oxo-3-(Piperidin-1-Yl)prop-1-En-2-Yl]-4-Nitrobenzamide](/img/structure/B1667655.png)
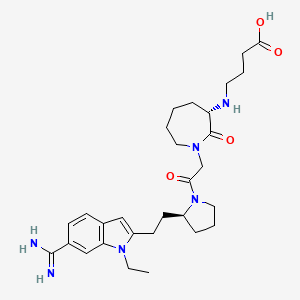

![5-Chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667658.png)
![3-[(3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667661.png)
